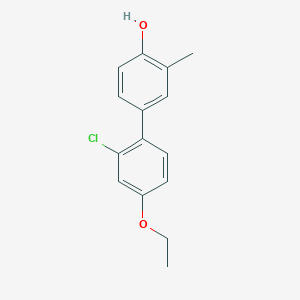
5-(3-Carbamoyl-4-chlorophenyl)-3-methylphenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-Carbamoyl-4-chlorophenyl)-3-methylphenol, 95% (CMCM) is a synthetic organic compound that has been used in a variety of scientific research applications, including chemical synthesis, drug development, and biochemical research. CMCM is a white crystalline solid with a melting point of 154-157°C and a molecular weight of 293.8 g/mol. It is soluble in water, ethanol, and other organic solvents. CMCM is a versatile compound that can be used in a variety of applications due to its unique chemical properties.
Wissenschaftliche Forschungsanwendungen
5-(3-Carbamoyl-4-chlorophenyl)-3-methylphenol, 95% has been used in a variety of scientific research applications, including chemical synthesis, drug development, and biochemical research. In chemical synthesis, 5-(3-Carbamoyl-4-chlorophenyl)-3-methylphenol, 95% is used as a reagent to synthesize a variety of compounds, including amines, heterocycles, and other organic compounds. In drug development, 5-(3-Carbamoyl-4-chlorophenyl)-3-methylphenol, 95% has been used to study the structure-activity relationships of new drugs. In biochemical research, 5-(3-Carbamoyl-4-chlorophenyl)-3-methylphenol, 95% has been used to study the interactions between proteins and small molecules.
Wirkmechanismus
The mechanism of action of 5-(3-Carbamoyl-4-chlorophenyl)-3-methylphenol, 95% is not well understood. However, it is believed to act as a chelating agent, forming complexes with metal ions and other molecules. This allows it to bind to proteins and other molecules, which can then be studied in further detail.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Carbamoyl-4-chlorophenyl)-3-methylphenol, 95% are not well understood. However, it is believed to act as a chelating agent, forming complexes with metal ions and other molecules. This can lead to various effects, including inhibition of enzymes and other proteins, as well as changes in cellular signaling pathways.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of 5-(3-Carbamoyl-4-chlorophenyl)-3-methylphenol, 95% is its versatility, which makes it suitable for a wide range of scientific applications. It is also relatively inexpensive and can be easily synthesized in the laboratory. However, 5-(3-Carbamoyl-4-chlorophenyl)-3-methylphenol, 95% is not very stable and can be easily degraded by light and air. Additionally, it can react with other compounds, which can lead to unwanted side reactions.
Zukünftige Richtungen
The future directions for 5-(3-Carbamoyl-4-chlorophenyl)-3-methylphenol, 95% research include further investigation into its mechanism of action and biochemical and physiological effects. Additionally, further studies should be conducted to determine the optimal conditions for its synthesis and stability. Other potential research areas include the development of new methods for its synthesis, as well as the development of new applications for 5-(3-Carbamoyl-4-chlorophenyl)-3-methylphenol, 95%. Additionally, further research should be conducted to explore the potential toxicity of 5-(3-Carbamoyl-4-chlorophenyl)-3-methylphenol, 95%, as well as its potential uses in drug development.
Synthesemethoden
5-(3-Carbamoyl-4-chlorophenyl)-3-methylphenol, 95% can be synthesized through a variety of methods, including the reaction of 4-chlorobenzaldehyde and 3-methylbenzaldehyde in the presence of anhydrous sodium carbonate and piperidine. The reaction is carried out at room temperature and yields 5-(3-Carbamoyl-4-chlorophenyl)-3-methylphenol, 95% as a white crystalline solid. Other synthesis methods include the reaction of 4-chlorobenzaldehyde and 3-methylbenzaldehyde in the presence of anhydrous sodium carbonate and piperidine. The reaction is carried out at room temperature and yields 5-(3-Carbamoyl-4-chlorophenyl)-3-methylphenol, 95% as a white crystalline solid.
Eigenschaften
IUPAC Name |
2-chloro-5-(3-hydroxy-5-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO2/c1-8-4-10(6-11(17)5-8)9-2-3-13(15)12(7-9)14(16)18/h2-7,17H,1H3,(H2,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STTVNKSNDLZDNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)O)C2=CC(=C(C=C2)Cl)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60683994 |
Source


|
| Record name | 4-Chloro-3'-hydroxy-5'-methyl[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60683994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261917-62-7 |
Source


|
| Record name | 4-Chloro-3'-hydroxy-5'-methyl[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60683994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














